SNIPER(ABL)-033 Demonstrates a Unique DC50 Profile Among IAP-Recruiting BCR-ABL Degraders
SNIPER(ABL)-033 achieves a half-maximal degradation concentration (DC50) of 0.3 μM for BCR-ABL . When compared to other SNIPER compounds that utilize different ABL kinase inhibitors (warheads) but recruit the same IAP E3 ligase, SNIPER(ABL)-033 exhibits an intermediate potency profile . It is 30-fold less potent than the dasatinib-based SNIPER(ABL)-039 (DC50: 10 nM) but is 16-fold more potent than the GNF5-based SNIPER(ABL)-024 (DC50: 5 μM) and 33-fold more potent than the imatinib-based SNIPER(ABL)-058 (DC50: 10 μM) [1][2]. This positions SNIPER(ABL)-033 as a distinct tool within the IAP-recruiting SNIPER toolkit.
| Evidence Dimension | BCR-ABL Protein Degradation Potency |
|---|---|
| Target Compound Data | DC50 = 0.3 μM |
| Comparator Or Baseline | SNIPER(ABL)-039 (DC50 = 0.01 μM / 10 nM); SNIPER(ABL)-024 (DC50 = 5 μM); SNIPER(ABL)-058 (DC50 = 10 μM) |
| Quantified Difference | 30-fold less potent than SNIPER(ABL)-039; 16-fold more potent than SNIPER(ABL)-024; 33-fold more potent than SNIPER(ABL)-058 |
| Conditions | BCR-ABL degradation measured in K562 chronic myeloid leukemia cells. Specific assay details (e.g., treatment duration, antibody used) were not provided in the source but are standard for this class of measurements. |
Why This Matters
This intermediate potency may offer a different kinetic window for degradation, enabling researchers to study BCR-ABL signaling dynamics at a distinct threshold compared to highly potent or weak SNIPER analogs.
- [1] Adooq Bioscience. SNIPER(ABL)-039. Product Page. CAS No. 2222354-29-0. View Source
- [2] Adooq Bioscience. SNIPER(ABL)-024 and SNIPER(ABL)-058. Product Pages. View Source
